molecular formula C14H16N2 B1332886 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 418776-49-5

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No. B1332886
CAS RN: 418776-49-5
M. Wt: 212.29 g/mol
InChI Key: BPCVSTFLDMPNBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” is C14H16N2. Its molecular weight is 212.29 g/mol. The structure includes a phenyl group (a benzene ring) attached to an ethanamine group that is also attached to a pyridin-2-ylmethyl group .


Physical And Chemical Properties Analysis

The molecular weight of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” is 212.29 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, featuring both phenyl and pyridinyl groups, makes it a versatile precursor for constructing pharmacologically active molecules, particularly those with a piperidine backbone, which is a common motif in medicinal chemistry .

Catalysis

In catalytic processes, “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” can act as a ligand for metal catalysts. The nitrogen atoms in its structure can coordinate to transition metals, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and more .

Material Science

The compound’s ability to form complexes with metals can be exploited in material science for the development of new materials with specific magnetic, electronic, or optical properties. These materials could have applications in data storage, sensors, or photovoltaic devices .

Chemical Synthesis

As a building block in chemical synthesis, this amine can be used to create a wide array of derivatives. These derivatives can then be tested for various biological activities, contributing to the discovery of new drugs or agrochemicals .

Pharmacological Research

In pharmacology, the compound’s derivatives may exhibit a range of activities, such as antihypertensive, neuroprotective, or anti-inflammatory effects. Research into these activities could lead to the development of new therapeutic agents .

Analytical Chemistry

“Phenethyl-pyridin-2-ylmethyl-amine” can be used as a reagent in analytical chemistry to detect or quantify other substances. Its reactivity with specific functional groups can be harnessed in colorimetric assays or as a fluorescence marker .

Biochemistry

In biochemistry, the compound could be used to modify biomolecules, thereby altering their properties or functions. This can be particularly useful in studying protein interactions, enzyme kinetics, or metabolic pathways .

Environmental Science

Lastly, in environmental science, derivatives of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” could be used in the remediation of pollutants. They might serve as chelating agents for heavy metals or as components in advanced oxidation processes to degrade organic contaminants .

Future Directions

The future directions of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds could be further evaluated for their potential applications in various fields.

properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCVSTFLDMPNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366329
Record name 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

CAS RN

418776-49-5
Record name 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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